molecular formula C7H9BrN2O2 B14143020 methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate CAS No. 89058-94-6

methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14143020
CAS No.: 89058-94-6
M. Wt: 233.06 g/mol
InChI Key: TXJNBBAUNFOGOB-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromoethyl group and a carboxylate ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-(2-bromoethyl)-1H-pyrazole-5-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

[ \text{4-(2-bromoethyl)-1H-pyrazole-5-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate depends on its interaction with molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pyrazole ring can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-chloroethyl)-1H-pyrazole-5-carboxylate
  • Methyl 4-(2-iodoethyl)-1H-pyrazole-5-carboxylate
  • Methyl 4-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions

Properties

CAS No.

89058-94-6

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 4-(2-bromoethyl)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C7H9BrN2O2/c1-12-7(11)6-5(2-3-8)4-9-10-6/h4H,2-3H2,1H3,(H,9,10)

InChI Key

TXJNBBAUNFOGOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NN1)CCBr

Origin of Product

United States

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